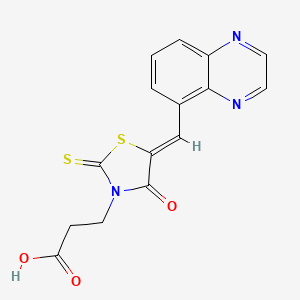
(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on quinoxaline, thiazine, and oxazine derivatives, including compounds similar to "(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid", highlights their importance due to pharmacological importance and applications in materials science. These derivatives serve as scaffolds for the synthesis of solar cells, dyes, pigments, organic semiconductors, and chemical switches. The catalyst-free, green synthesis approaches for these compounds, such as those conducted in water under ultrasound irradiation, underscore their relevance in environmentally friendly chemical processes (Mishra et al., 2019).
Antimicrobial Applications
Certain derivatives of thioxothiazolidin compounds have shown promising antimicrobial activities. For instance, thiosemicarbazides have been used to synthesize new heterocycles with profound therapeutic potentials against significant diseases, demonstrating the versatile applications of these compounds in developing antimicrobial agents (Azab & Saad, 2016).
Corrosion Inhibition
Compounds structurally related to "(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid" have been evaluated for their efficacy in corrosion inhibition. Quinoxaline-based propanones have shown potential as inhibitors for mild steel corrosion in acidic environments, indicating their utility in industrial applications to prevent material degradation (Olasunkanmi & Ebenso, 2019).
Material Science and Organic Synthesis
The solid-phase synthesis of quinoxaline and related analogs through a benzyne intermediate presents a novel approach in material science and organic synthesis. These methodologies open avenues for the creation of diverse organic semiconductors and functional materials, leveraging the unique chemical properties of quinoxaline derivatives (Dixon et al., 2005).
Analytical and Quality Control Applications
The analytical methods developed for quality control of promising active pharmaceutical ingredients among derivatives of quinoxaline- and thioxothiazolidin-based compounds underscore their significance in pharmaceutical manufacturing. These methods ensure the purity and efficacy of pharmaceutical products, highlighting the role of these compounds in medicinal chemistry (Zubkov et al., 2016).
properties
IUPAC Name |
3-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)4-7-18-14(21)11(23-15(18)22)8-9-2-1-3-10-13(9)17-6-5-16-10/h1-3,5-6,8H,4,7H2,(H,19,20)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWJIVGQSQNTN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

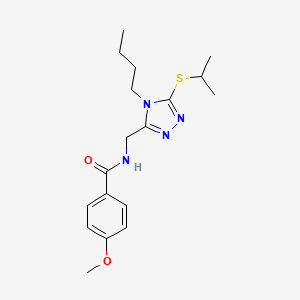
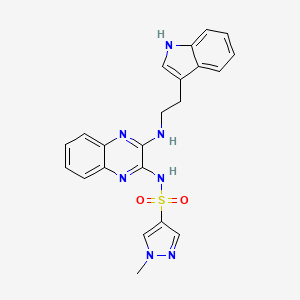
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2958852.png)
![Tert-butyl 1-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2958854.png)
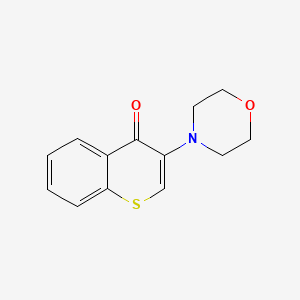


![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)

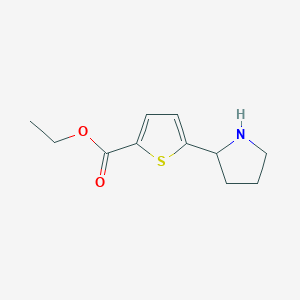

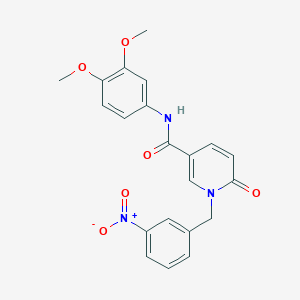
![N-(3'-acetyl-1-allyl-5-bromo-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2958864.png)